Cas no 133866-96-3 (L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI))
![L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI) structure](https://it.kuujia.com/scimg/cas/133866-96-3x500.png)
133866-96-3 structure
Nome del prodotto:L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI)
Numero CAS:133866-96-3
MF:C32H54N4O7
MW:606.793769359589
CID:1242771
L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI)
- L-Leucine,N,N-dimethyl-,1-[[[1-[[2-[[2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester, [2S-[1[R*[R*(1R*,2R*)]],2R*]]-
- Mirabimide B
- L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carb
- L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutyl
-
- Inchi: 1S/C32H54N4O7/c1-12-21(8)28(43-32(41)23(34(9)10)16-18(2)3)29(38)33-26(19(4)5)31(40)35-15-13-14-22(35)30(39)36-25(37)17-24(42-11)27(36)20(6)7/h17-23,26-28H,12-16H2,1-11H3,(H,33,38)
- Chiave InChI: DMUKYVSONYODRF-UHFFFAOYSA-N
- Sorrisi: CCC(C(C(NC(C(N1C(C(N2C(=O)C=C(OC)C2C(C)C)=O)CCC1)=O)C(C)C)=O)OC(C(N(C)C)CC(C)C)=O)C
Proprietà calcolate
- Massa esatta: 606.399
- Massa monoisotopica: 606.399
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 43
- Conta legami ruotabili: 15
- Complessità: 1050
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126A^2
L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI) Letteratura correlata
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
133866-96-3 (L-Leucine,N,N-dimethyl-,(1S,2S)-1-[[[(1S)-1-[[(2S)-2-[[(2S)-2,5-dihydro-3-methoxy-2-(1-methylethyl)-5-oxo-1H-pyrrol-1-yl]carbonyl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]amino]carbonyl]-2-methylbutylester (9CI)) Prodotti correlati
- 1882457-70-6(2-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid)
- 55805-21-5(4-(difluoromethyl)benzoic acid)
- 505082-81-5(4-(3,4-Difluorophenyl)benzoic acid)
- 306980-01-8(Ethyl 6-(4-chlorophenyl)sulfanyl-5-cyano-2-phenylnicotinate)
- 2034259-06-6(N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide)
- 1804671-83-7(3-Bromo-2-cyano-4-fluoro-6-(trifluoromethoxy)pyridine)
- 2060060-99-1(1-benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one)
- 1114657-64-5(2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2307504-55-6(3-(2-chloropyridin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)oxan-4-yl]prop-2-enamide)
- 2229567-61-5(3-(7-chloroquinolin-8-yl)-3-methylbutan-1-amine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
